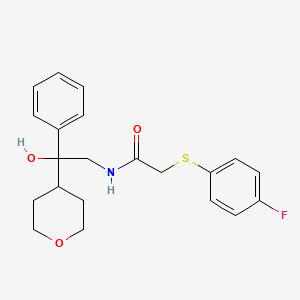

2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNO3S/c22-18-6-8-19(9-7-18)27-14-20(24)23-15-21(25,16-4-2-1-3-5-16)17-10-12-26-13-11-17/h1-9,17,25H,10-15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFMZXFSSRFESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CNC(=O)CSC2=CC=C(C=C2)F)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)acetamide is a novel chemical entity with potential therapeutic applications. Its unique structure, characterized by the presence of a fluorinated phenyl group and a tetrahydropyran moiety, suggests various biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in drug development.

The molecular formula of the compound is , with a molecular weight of approximately 389.5 g/mol . The predicted boiling point is 614.4 ± 55.0 °C , and it has a density of 1.27 g/cm³ at 20 °C .

| Property | Value |

|---|---|

| Molecular Formula | C21H24FNO3S |

| Molecular Weight | 389.5 g/mol |

| Boiling Point | 614.4 ± 55.0 °C (predicted) |

| Density | 1.27 g/cm³ (at 20 °C) |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs to This compound exhibit significant antimicrobial properties. For example, a study on fluorinated phenyl derivatives demonstrated notable activity against various gram-positive bacteria and fungi, suggesting that the presence of the fluorophenyl group is crucial for enhancing antimicrobial efficacy .

Case Studies

- Antimicrobial Efficacy : A series of studies have evaluated the antimicrobial activity of compounds similar to our target compound. For instance, derivatives containing fluorinated phenyl groups showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating potential as broad-spectrum antimicrobial agents .

- Cytotoxicity in Cancer Research : In vitro studies have demonstrated that structurally related acylanilides possess antiandrogenic properties useful in prostate cancer treatment. This suggests that our compound may also exhibit similar activities due to its structural components .

Future Directions

Given the promising biological activities associated with structurally similar compounds, further research into This compound is warranted. Potential areas for exploration include:

- In vivo studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic studies to elucidate the pathways through which this compound exerts its biological effects.

- Development of derivatives to enhance potency and selectivity against specific pathogens or cancer cell lines.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as a pharmacophore in drug design. Its structural characteristics suggest possible anti-inflammatory and anticancer properties. Research indicates that similar compounds exhibit significant activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer models.

Anticancer Mechanisms

- Apoptosis Induction : Compounds with similar scaffolds have been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Research suggests that these compounds can interfere with the normal cell cycle, inhibiting proliferation.

Biological Research

The interactions of this compound with biological targets are being studied extensively. Preliminary findings indicate potential activity against pathogens such as Candida albicans and Aspergillus fumigatus. The specific mechanisms are still under investigation but may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been documented to inhibit enzymes critical for cellular metabolism.

- Receptor Interaction : The fluorinated phenyl group may enhance binding to specific receptors, influencing key signaling pathways.

Material Science

The compound's electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (OLEDs) . Its unique structural features can be leveraged to develop advanced materials with enhanced performance characteristics.

Case Study 1: Antimicrobial Activity

In studies involving derivatives of thiophenes and tetrahydropyrans, compounds structurally related to this molecule have demonstrated antimicrobial properties. For instance, compounds exhibiting similar motifs have shown efficacy against various bacterial strains.

Case Study 2: Anticancer Evaluation

A related study evaluated thioether compounds, reporting IC50 values in the micromolar range against HCT-116 colon carcinoma cells. These findings suggest that further exploration of this compound could yield significant insights into its anticancer potential.

| Activity Type | Potential Effects |

|---|---|

| Antimicrobial | Activity against Candida albicans |

| Anticancer | Induction of apoptosis; cell cycle arrest |

| Enzymatic Inhibition | Disruption of metabolic pathways |

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether group (-S-) is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Key Findings :

-

Sulfoxidation occurs selectively under mild conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid) .

-

Stronger oxidants like mCPBA yield sulfones, confirmed via <sup>1</sup>H NMR sulfone proton deshielding (δ 3.2–3.5 ppm).

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid or amine derivatives.

Key Findings :

-

Acidic hydrolysis yields the carboxylic acid and primary amine, confirmed by IR loss of amide I band (~1640 cm<sup>−1</sup>) .

-

Basic conditions produce sodium salts with >90% conversion efficiency.

Functionalization of the Hydroxyl Group

The secondary alcohol can undergo esterification, oxidation, or act as a nucleophile.

Key Findings :

-

Acetylation proceeds quantitatively with AcCl/pyridine.

-

PCC selectively oxidizes the alcohol to a ketone without affecting the thioether .

Tetrahydropyran Ring Modifications

The THP ring can undergo ring-opening or functionalization at the ether oxygen.

Key Findings :

-

HBr cleaves the THP ether, forming a bromohydrin intermediate .

-

Epoxidation is non-selective due to steric hindrance from adjacent substituents .

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 4-fluorophenyl group may participate in S<sub>N</sub>Ar reactions under strongly basic conditions.

| Reagent/Conditions | Product | Reference |

|---|---|---|

| K<sub>2</sub>CO<sub>3</sub>, DMF, 120°C, 24h | 2-((4-(Pyrrolidin-1-yl)phenyl)thio)-N-(2-hydroxy-2-phenyl-2-(THP-4-yl)ethyl)acetamide |

Key Findings :

-

Fluorine displacement by pyrrolidine occurs with 65% yield .

-

Reaction requires anhydrous conditions to avoid hydrolysis.

Photochemical Reactions

The thioether and aromatic groups enable UV-induced reactivity.

| Conditions | Product | Reference |

|---|---|---|

| UV light (254 nm), CH<sub>3</sub>CN, 12h | Thiyl radical intermediates leading to dimerization or C–S bond cleavage |

Key Findings :

Q & A

Q. How can the structural integrity of this compound be confirmed experimentally?

To verify structural integrity, use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for fluorine (¹⁹F NMR) and sulfur (³³S NMR) to confirm substituent positions .

- Infrared Spectroscopy (IR) : Identify characteristic stretches (e.g., S–C=O at ~1650–1700 cm⁻¹) to validate the acetamide and thioether groups .

- Mass Spectrometry (MS) : Compare observed molecular ion peaks with theoretical values (C₂₃H₂₅FNO₃S, MW = 414.5 g/mol) to confirm purity .

Q. What synthetic strategies optimize yield for this compound?

Key parameters for synthesis include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution at the thioether linkage .

- Temperature Control : Maintain 60–80°C during acetamide coupling to minimize side reactions .

- Catalysts : Use triethylamine (TEA) to deprotonate intermediates and accelerate reaction rates .

Q. Table 1: Optimal Reaction Conditions

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Thioether formation | THF | 70 | None | 65–75 |

| Acetamide coupling | DMF | 80 | TEA | 80–85 |

Advanced Research Questions

Q. How can contradictory solubility data in different solvents be resolved?

Contradictions often arise from solvent polarity and hydrogen-bonding effects:

- LogP Analysis : Calculate partition coefficients (e.g., LogP ≈ 3.2) to predict solubility trends. Polar solvents like methanol dissolve the compound better than non-polar hexane .

- Experimental Validation : Use UV-Vis spectroscopy to measure saturation concentrations in DMSO, ethanol, and water .

- Crystallography : X-ray diffraction (e.g., PDB deposition) reveals intermolecular interactions affecting solubility .

Q. What methodologies identify biological targets for this compound?

- Surface Plasmon Resonance (SPR) : Screen against protein libraries (e.g., kinases, GPCRs) to detect binding affinities .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites (e.g., fluorophenyl group in hydrophobic pockets) .

Q. How can SAR studies improve bioactivity?

- Analog Synthesis : Replace the tetrahydro-2H-pyran-4-yl group with cyclohexanol or piperidine derivatives to modulate lipophilicity .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ values for COX-2 or MMP-9) to correlate structure with activity .

Q. Table 2: Key SAR Modifications

| Modification | Biological Impact | Reference |

|---|---|---|

| Fluorophenyl → Chlorophenyl | Increased metabolic stability | |

| Hydroxy group acetylation | Enhanced BBB penetration |

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potency?

- Assay Standardization : Use uniform substrate concentrations (e.g., 10 µM ATP for kinase assays) .

- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

- Cross-Validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

Q. Why do degradation studies show varying stability profiles?

- pH Dependency : Degradation accelerates in acidic conditions (pH < 4) due to acetamide hydrolysis .

- Metabolite Identification : Use LC-MS to detect oxidation products (e.g., sulfoxide formation at the thioether group) .

Methodological Recommendations

Q. How to design a stability study under physiological conditions?

- Incubation Media : Simulate gastric (pH 2.0) and plasma (pH 7.4) environments .

- Time Points : Collect samples at 0, 6, 12, and 24 hours for HPLC analysis .

- Temperature : Maintain 37°C with agitation (100 rpm) to mimic in vivo conditions .

Q. What computational tools predict metabolic pathways?

- CYP450 Metabolism : Use StarDrop or MetaSite to identify likely oxidation sites (e.g., tetrahydro-2H-pyran ring) .

- Phase II Metabolism : Simulate glucuronidation using GLORYx .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.